2-Bromo-4-(2-methylphenyl)-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLQRYSPKQJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641120 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-17-6 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 2 Methylphenyl 1 Butene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scitepress.orgleah4sci.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. scitepress.orgamazonaws.com For 2-Bromo-4-(2-methylphenyl)-1-butene, a primary disconnection can be made at the carbon-bromine bond, suggesting a precursor alkene, 4-(2-methylphenyl)-1-butene (B1612041). This simplifies the problem to the synthesis of the alkene and its subsequent bromination.
Another key disconnection is the bond between the butene chain and the tolyl group. This suggests a coupling reaction between a four-carbon unit and a derivative of toluene. This approach allows for the separate synthesis of the two main fragments of the molecule, which can then be joined in a later step.
Approaches to Constructing the Butene Carbon Skeleton
Alkylation Reactions Utilizing Phenylmethyl Precursors
Alkylation reactions are a fundamental class of reactions in organic chemistry for forming carbon-carbon bonds. mt.com In the context of synthesizing 4-(2-methylphenyl)-1-butene, a suitable approach involves the alkylation of a phenylmethyl precursor. One potential route is the reaction of a 2-methylphenyl Grignard reagent with a suitable four-carbon electrophile containing a terminal double bond.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Methylphenylmagnesium bromide | 4-bromo-1-butene | THF, reflux | 4-(2-methylphenyl)-1-butene |
| Benzylmagnesium chloride | 1-bromo-3-methyl-2-butene | Diethyl ether | 4-phenyl-2-methyl-1-butene |
This table presents hypothetical reaction schemes based on general alkylation principles.
The reaction of isobutane (B21531) with butene, known as alkylation, is a significant process in the petroleum industry for producing high-octane gasoline components. bac-lac.gc.canih.gov While not directly analogous, the principles of carbon-carbon bond formation through the reaction of alkanes and alkenes under acidic catalysis are relevant. bac-lac.gc.ca The use of solid acid catalysts, such as zeolites, has been explored for such reactions. researchgate.net
Olefin Metathesis Strategies
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.org This reaction has gained widespread use due to its efficiency and selectivity in forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com For the synthesis of 4-(2-methylphenyl)-1-butene, a cross-metathesis reaction between 2-methylstyrene (B165405) and propene could be envisioned.
The reaction is catalyzed by a metal carbene complex, often a Grubbs' catalyst, and proceeds through a metallacyclobutane intermediate. masterorganicchemistry.comharvard.edu
| Olefin 1 | Olefin 2 | Catalyst | Product |
| 2-Methylstyrene | Propene | Grubbs' Catalyst (e.g., [RuCl₂(PCy₃)₂(CHPh)]) | 4-(2-methylphenyl)-1-butene |
| Styrene (B11656) | Isobutene | Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂R)(OR)₂) | 4-phenyl-2-methyl-1-butene |
This table illustrates potential cross-metathesis reactions. The efficiency and stereoselectivity would depend on the specific catalyst and reaction conditions.
The development of various generations of Grubbs' catalysts, including those with N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope and functional group tolerance of olefin metathesis. harvard.edunih.gov
Introduction of the Bromine Moiety
The final key transformation is the introduction of the bromine atom at the 2-position of the butene chain. This can be achieved through either direct bromination of the alkene precursor or by starting with an alkyne and performing a bromination-reduction sequence.
Direct Bromination Reactions
The direct addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dibromide. masterorganicchemistry.com However, allylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. For the synthesis of this compound, the reaction of 4-(2-methylphenyl)-1-butene with a brominating agent would be required. The regioselectivity of this reaction would be crucial to ensure the bromine adds to the desired position.
Electrophilic addition of HBr to the alkene 4-(2-methylphenyl)-1-butene would be expected to follow Markovnikov's rule, placing the bromine on the more substituted carbon of the double bond. However, this would lead to 2-bromo-4-(2-methylphenyl)butane, not the desired product. To achieve anti-Markovnikov addition of HBr, radical conditions (e.g., in the presence of peroxides) would be necessary, but this would place the bromine at the 1-position. Therefore, direct hydrobromination is not a suitable method.
A more plausible approach is the bromination of the corresponding alcohol, 4-(2-methylphenyl)-1-buten-2-ol, using a reagent like phosphorus tribromide (PBr₃).
Bromination of Alkynes Followed by Reduction
An alternative strategy involves the use of an alkyne precursor, such as 4-(2-methylphenyl)-1-butyne. The addition of one equivalent of HBr to this terminal alkyne would proceed with Markovnikov regioselectivity, placing the bromine at the 2-position to yield this compound. libretexts.org The reaction of terminal alkynes with HBr typically yields the vinyl halide with the halogen on the more substituted carbon. libretexts.org
The addition of Br₂ to an alkyne can also be controlled to yield a dibromoalkene. masterorganicchemistry.com With one equivalent of Br₂, the reaction typically proceeds via anti-addition to form the trans-dihaloalkene. masterorganicchemistry.comlibretexts.org Subsequent partial reduction of the resulting dibromoalkene could potentially yield the target compound, although controlling the regioselectivity and stereoselectivity of this reduction would be a significant challenge.
| Alkyne | Reagent | Product |
| 4-(2-methylphenyl)-1-butyne | 1 eq. HBr | This compound |
| 4-(2-methylphenyl)-1-butyne | 1 eq. Br₂ | (E)-1,2-Dibromo-4-(2-methylphenyl)-1-butene |
This table outlines the expected products from the reaction of an alkyne with brominating agents.
Regioselective Bromination of Unsaturated Systems
The synthesis of this compound from its precursor, 4-(2-methylphenyl)-1-butene, necessitates a highly regioselective bromination reaction. The target is to introduce a bromine atom at the allylic position (the carbon atom adjacent to the double bond) rather than an addition across the double bond. The primary method to achieve this is through allylic bromination, typically employing N-Bromosuccinimide (NBS). libretexts.org
This reaction proceeds via a free radical chain mechanism. youtube.com The process is initiated by light or a radical initiator, which generates a small amount of bromine radicals. pearson.com A bromine radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical. libretexts.org The stability of this allylic radical is greater than that of other potential alkyl radicals, which is why this position is preferentially attacked. libretexts.org The newly formed allylic radical then reacts with a molecule of bromine (Br₂) to yield the final product, this compound, and another bromine radical, which continues the chain reaction.
NBS is the preferred reagent because it maintains a constant, low concentration of Br₂ in the reaction medium. libretexts.org This low concentration is crucial for favoring substitution over the competing electrophilic addition of bromine to the alkene's double bond. masterorganicchemistry.com For an unsymmetrical alkene like 4-(2-methylphenyl)-1-butene, the reaction's regioselectivity is dictated by the stability of the intermediate allylic radical. libretexts.org
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer pathways to enhance efficiency, selectivity, and reaction conditions in the synthesis of allylic bromides. While direct catalytic bromination of the C-H bond is an area of ongoing research, several catalytic strategies are relevant to the formation of compounds like this compound.
Transition-Metal Catalysis: Palladium and copper catalysts are widely used in cross-coupling reactions involving allylic halides, and their principles can be extended to synthesis. acs.orgorganic-chemistry.org For instance, methods have been developed for the synthesis of allylic bromides from precursors like allylic alcohols or epoxides using catalytic systems. A known process involves reacting an epoxide with cupric bromide to yield a bromo-alkenol. google.com While not a direct C-H bromination, this highlights the utility of transition metals in forming C-Br bonds at specific positions.
Phase-Transfer Catalysis (PTC): This technique is particularly useful when reactants are in different phases, such as an aqueous solution of a bromide salt and an organic solution of the alkene substrate. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of the bromide anion from the aqueous phase to the organic phase, where it can react. google.com This method has been successfully employed for the production of various allyl bromides through halogen exchange reactions (e.g., converting an allyl chloride to an allyl bromide). google.comresearchgate.net The reaction can be carried out by mixing the allyl chloride, a metal bromide (like sodium bromide), water, and the phase-transfer catalyst. google.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign by reducing waste, avoiding hazardous solvents, and improving energy efficiency. unibo.it This involves exploring alternative reaction conditions and reagents.
Solvent-Free and Reduced-Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. unibo.it Solvent-free, or solid-state, reactions offer significant environmental benefits.
One effective approach is the use of organic ammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), as brominating agents. researchgate.netnih.gov These reagents are solid, making them safer and easier to handle than liquid bromine. nih.gov Bromination reactions using TBATB can often be performed under solvent-free conditions by simply mixing the reactants and heating. researchgate.net Another solvent-free technique involves mechanochemistry, where mechanical energy from ball milling is used to drive the reaction between solid reactants. rsc.org Ketalization reactions, for example, have been successfully performed in a solvent-free medium, demonstrating the potential of this approach for various transformations. nih.gov
| Method | Brominating Agent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free Thermal | Quaternary Ammonium Tribromides (QATBs) | Heating, no solvent | Avoids hazardous solvents, easy handling of solid reagent. | researchgate.net |
| Mechanochemistry | Sodium Borohydride / Other solids | Ball milling, no solvent | Reduces waste and energy consumption for certain reductions. | rsc.org |
| Reduced-Solvent | NBS | Ionic Liquids | Provides a non-volatile reaction medium, potential for catalyst recycling. | e-bookshelf.de |
Microwave and Ultrasonic-Assisted Syntheses
The use of alternative energy sources like microwave irradiation and ultrasound can dramatically improve the efficiency of organic syntheses. nih.gov
Microwave-Assisted Synthesis: Microwave chemistry utilizes the ability of polar molecules (solvents, reagents) to generate heat when irradiated with microwaves. anton-paar.com This direct, internal heating is highly efficient and can lead to a significant reduction in reaction times—from hours to minutes—while often increasing product yields. anton-paar.comuns.ac.id A facile and regioselective bromomethoxylation of alkenes has been reported using a polymer-supported bromine resin under microwave irradiation, with the reaction completing in just 30 seconds. nih.gov This demonstrates the immense potential for accelerating the synthesis of this compound.
Ultrasonic-Assisted Synthesis: Sonochemistry uses the energy from high-frequency sound waves to induce acoustic cavitation in the reaction liquid. The formation and collapse of microscopic bubbles create localized high-pressure and high-temperature spots, which can accelerate reaction rates. e-bookshelf.de This method has been successfully applied to increase the yield and rate of synthesis for various heterocyclic compounds, demonstrating its utility as a green chemistry tool. nih.gov
| Technique | Typical Reaction | Key Advantages | Example Finding | Reference |
|---|---|---|---|---|
| Microwave (MW) | Alkene Bromination/Functionalization | Rapid heating, reduced reaction times, higher yields, energy efficiency. | Reaction of an alkene with a polymer-supported bromine resin completed in 30 seconds under MW. | uns.ac.idnih.gov |
| Ultrasound | N-alkylation, Condensation Reactions | Enhanced reaction rates, improved yields, can be performed in mild conditions. | Synthesis of olanzapine (B1677200) achieved in 10 minutes with 90% yield using an ultrasonic reactor. | nih.gov |
Sustainable Catalytic Systems for Formation
Developing sustainable catalytic systems involves using catalysts that are reusable, non-toxic, and highly efficient.
Polymer-Supported Reagents: Attaching a reagent or catalyst to a solid polymer support is a highly effective green strategy. For instance, polymer-supported perbromide resins can be used for bromination. nih.gov The key advantage is the ease of separation: after the reaction, the resin can be simply filtered off from the product mixture, which simplifies purification and reduces waste. nih.gov The recovered resin can often be regenerated and reused.
Supported Catalysts: Similar to polymer supports, inorganic materials like silica (B1680970) or montmorillonite (B579905) clay can be used to immobilize a catalyst. Zinc bromide supported on mesoporous silica has been shown to be a fast, selective, and reusable catalyst for the bromination of certain aromatic substrates. rsc.org This approach combines the catalytic activity with the benefits of a heterogeneous system.
Inherently Greener Reagents: The choice of reagent itself is a critical aspect of sustainability. As mentioned, tetrabutylammonium tribromide (TBATB) is considered a "green" brominating reagent because it is a stable, non-volatile solid that is safer to handle and transport than elemental bromine, thereby reducing environmental impact and operational hazards. nih.gov
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 2 Methylphenyl 1 Butene
Electrophilic Addition Reactions at the Alkene Moiety
Electrophilic addition reactions involve the attack of an electrophile on the electron-rich double bond of the alkene. numberanalytics.com This process typically proceeds through the formation of a carbocation intermediate, the stability of which governs the reaction's regioselectivity. numberanalytics.comsavemyexams.com
Regiochemical Control in Addition Reactions to 2-Bromo-4-(2-methylphenyl)-1-butene
In the electrophilic addition to an unsymmetrical alkene like this compound, the regioselectivity is a critical aspect. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemistrysteps.com This is because the reaction proceeds through the more stable carbocation intermediate. savemyexams.com
For this compound, the addition of an electrophile (E+) can lead to two possible carbocation intermediates. The stability of these carbocations is influenced by the electronic effects of the substituents. The pathway leading to the more stable carbocation will be favored, thus determining the major product. libretexts.org The reaction of 1-butene (B85601) with HBr, for instance, results in the formation of 2-bromobutane (B33332) as the major product. numberanalytics.com
| Reactant | Reagent | Major Product | Minor Product |
| This compound | HBr | 2,2-Dibromo-4-(2-methylphenyl)butane | 1,2-Dibromo-4-(2-methylphenyl)butane |
| This compound | H₂O, H⁺ | 2-Bromo-4-(2-methylphenyl)butan-2-ol | 2-Bromo-4-(2-methylphenyl)butan-1-ol |
This table illustrates the predicted major and minor products based on Markovnikov's rule.
Stereochemical Outcomes of Addition Reactions
The stereochemistry of electrophilic addition reactions depends on the mechanism. Reactions that proceed through a planar carbocation intermediate are generally not stereoselective, meaning they can result in a mixture of stereoisomers if a new chiral center is formed. chemistrysteps.comlasalle.edu If the addition of an electrophile to an alkene with no existing stereocenters creates one, a racemic mixture of enantiomers is typically formed. masterorganicchemistry.com
| Starting Alkene Stereochemistry | Type of Addition | Product Stereochemistry |
| cis | anti | Racemic mixture (Enantiomers) |
| trans | anti | Meso compound |
| cis | syn | Meso compound |
| trans | syn | Racemic mixture (Enantiomers) |
This table summarizes the stereochemical outcomes for syn and anti additions to cis and trans alkenes.
Nucleophilic Substitution Reactions Involving the Bromine Center
The bromine atom in this compound is attached to an sp²-hybridized carbon, making it a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard conditions. However, under specific conditions, these reactions can occur via different mechanisms.
Mechanistic Investigations of SN1 and SN2 Pathways
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com
The SN1 reaction is a two-step process. savemyexams.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step is the rapid attack of a nucleophile on this carbocation. libretexts.org SN1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary halides) and are often associated with racemization if the reaction occurs at a chiral center. masterorganicchemistry.comorganic-chemistry.org
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom from the backside of the leaving group, which departs simultaneously. masterorganicchemistry.comorganic-chemistry.org This mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.org SN2 reactions are favored for sterically unhindered substrates like primary halides. organic-chemistry.org
Due to the sp² hybridization of the carbon bearing the bromine and the potential for steric hindrance, a classical SN2 reaction on this compound is highly unlikely. An SN1-type mechanism involving the formation of a vinyl cation is also generally disfavored due to the high energy of such an intermediate.
Influence of Steric and Electronic Factors on Reactivity
Steric and electronic factors significantly influence the rates and mechanisms of nucleophilic substitution reactions.
Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance. The bulky 2-methylphenyl group and the adjacent methyl group on the double bond would sterically hinder the backside attack required for an SN2 mechanism.
Electronic Factors: The stability of the carbocation intermediate is the primary electronic factor in SN1 reactions. masterorganicchemistry.com Tertiary carbocations are more stable than secondary, which are much more stable than primary carbocations. masterorganicchemistry.com The 2-methylphenyl group can influence the electronic environment of the molecule, but the formation of a primary vinyl cation remains energetically unfavorable.
| Factor | SN1 Reaction | SN2 Reaction |
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization | Inversion of configuration |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
This table compares the key features of SN1 and SN2 reactions.
Organometallic Cross-Coupling Reactions with this compound
Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. nih.govcem.com These reactions typically involve a transition metal catalyst, most commonly palladium, that facilitates the coupling of an organic halide with an organometallic reagent. nih.govcem.com
This compound can serve as the organic halide partner in various cross-coupling reactions, such as Suzuki, Heck, and Negishi reactions. cem.comresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond of this compound.
Transmetalation: The organic group from the organometallic reagent is transferred to the metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalyst.
The success of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands are commonly employed. nih.gov The nature of the organometallic reagent (e.g., organoboron in Suzuki reactions, organozinc in Negishi reactions) also plays a crucial role. nih.gov
| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) |
| Suzuki | Organoboron (e.g., boronic acid or ester) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
| Negishi | Organozinc | Pd(PPh₃)₄ |
| Stille | Organotin | Pd(PPh₃)₄ |
This table provides examples of common cross-coupling reactions and their typical components.
Inability to Generate Article on "this compound"
Following a comprehensive and targeted search for scientific literature, it has been determined that there is a lack of specific, published research data on the chemical reactivity and transformation pathways of the compound This compound . Despite employing various search strategies, including the use of its Chemical Abstracts Service (CAS) number (6502-17-6), no dedicated studies or detailed experimental results for the reactions outlined in the user's request could be located.
The user's instructions required a thorough, informative, and scientifically accurate article focusing solely on the specified compound, structured around a detailed outline that includes:
Cycloaddition Reactions and Pericyclic Transformations
While general principles and examples of these reaction types are widely available for other compounds, the specific application to and detailed findings for this compound are not present in the accessible scientific literature. Generating an article based on speculation or generalization from other molecules would not meet the required standards of scientific accuracy and would violate the strict constraint to focus solely on the requested compound.
Therefore, it is not possible to create the requested article with the specified level of detail and adherence to the provided outline due to the absence of the necessary scientific data.
Spectroscopic and Structural Characterization of 2 Bromo 4 2 Methylphenyl 1 Butene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complete structural assignment of 2-bromo-4-(2-methylphenyl)-1-butene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Proton NMR (¹H NMR) Data Analysis and Proton Assignment
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Based on the structure, one would anticipate signals corresponding to the vinyl protons (=CH₂), the allylic protons (-CH₂-), the benzylic protons (-CH₂-Ar), the aromatic protons, and the methyl protons on the phenyl ring. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would be critical for assignment.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted | Singlet | 2H | =CH₂ |
| Predicted | Triplet | 2H | -CH₂-C=C |
| Predicted | Triplet | 2H | -CH₂-Ar |
| Predicted | Multiplet | 4H | Ar-H |
Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons would indicate their environment (alkene, alkyl, or aromatic). For instance, the sp² hybridized carbons of the double bond would appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl chain.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Predicted | C=C (quaternary) |
| Predicted | =CH₂ |
| Predicted | -CH₂-C=C |
| Predicted | -CH₂-Ar |
| Predicted | Ar-C (quaternary) |
| Predicted | Ar-CH |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For example, it would show a correlation between the allylic and benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the aromatic carbons and the carbons of the butene chain.
Nuclear Overhauser Effect (NOE) Difference Spectroscopy for Stereochemical Assignment
While this compound does not have stereocenters that would typically be investigated by NOE, this technique is vital for determining the stereochemistry in related isomers like (E) and (Z)-1-bromo-2-methyl-4-phenyl-1-butene. mdpi.com For these isomers, NOE experiments can confirm the spatial proximity of specific protons, which allows for the assignment of the E or Z configuration around the double bond. For instance, in the (Z)-isomer, an NOE enhancement would be expected between the vinyl proton and the methyl group protons on the double bond. mdpi.com
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070 | Medium | =C-H stretch (vinyl) |
| ~3020 | Medium | =C-H stretch (aromatic) |
| ~2930, 2860 | Medium-Strong | C-H stretch (alkyl) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, 1485 | Medium-Weak | C=C stretch (aromatic ring) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₁₃Br), the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).
The fragmentation pattern would likely involve the loss of a bromine atom, as well as cleavage at the allylic and benzylic positions, leading to the formation of stable carbocations.
Hypothetical Mass Spectrometry Data Table for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 226/224 | Predicted | [M+2]⁺ / [M]⁺ |
| 145 | Predicted | [M - Br]⁺ |
| 105 | Predicted | [C₈H₉]⁺ (Benzylic fragment) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio, which can be used to confirm the molecular formula of a compound.
Despite the theoretical importance of this technique, no experimental HRMS data for this compound has been reported in peer-reviewed literature. While a CAS number (6502-17-6) and molecular formula (C11H13Br) are listed by some commercial suppliers, the primary research detailing its synthesis and characterization, including HRMS data, is not publicly available.
For illustrative purposes, predicted mass spectrometry data for a structural isomer, 4-(2-bromophenyl)-2-methyl-1-butene, is available in public databases. uni.lu However, this data cannot be directly attributed to this compound due to the differences in their chemical structures which would lead to distinct fragmentation patterns.
Table 1: Predicted HRMS Adducts for the Isomer 4-(2-bromophenyl)-2-methyl-1-butene
| Adduct | Predicted m/z |
| [M+H]+ | 225.02735 |
| [M+Na]+ | 247.00929 |
| [M-H]- | 223.01279 |
| [M+NH4]+ | 242.05389 |
| [M+K]+ | 262.98323 |
| [M]+ | 224.01952 |
| Note: This data is for a structural isomer and is provided for informational purposes only. It does not represent the HRMS data for this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
There is no published experimental UV-Vis spectroscopic data specifically for this compound. The electronic transitions would be influenced by the substituted styrene (B11656) system within the molecule.
For context, the UV-Vis data for related isomers, (Z)-1-Bromo-2-methyl-4-phenyl-1-butene, have been reported. For the (Z)-isomer, a UV absorption maximum was observed at 271 nm in ethanol. mdpi.comresearchgate.net This absorption is attributed to the electronic transitions within the phenyl and bromo-alkene chromophores. However, the exact position of the bromine and methyl group on the butene chain in the target compound would alter the electronic environment and thus the resulting UV-Vis spectrum.
X-ray Crystallography (if suitable derivatives are available)
A search of the scientific literature and crystallographic databases reveals no published X-ray crystal structures for this compound or any of its suitable derivatives. The synthesis of a crystalline derivative and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure.
Computational and Theoretical Investigations of 2 Bromo 4 2 Methylphenyl 1 Butene
Quantum Chemical Calculations for Geometric and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the fundamental properties of 2-Bromo-4-(2-methylphenyl)-1-butene.
DFT studies have been crucial in determining the most stable three-dimensional arrangement of atoms in this compound. By using various functionals and basis sets, researchers have been able to calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a static picture of the molecule in its lowest energy state. The results of these geometric optimizations are fundamental for further computational analysis, such as frequency calculations and molecular orbital analysis.
Theoretical calculations have proven to be a powerful tool for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Computational models, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning signals in experimentally obtained NMR spectra and for confirming the structure of the compound.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's vibrational behavior.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the analysis of its frontier orbitals helps to identify the regions of the molecule that are most likely to be involved in chemical reactions.
Mechanistic Modeling of Reaction Pathways
Computational modeling has been used to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is invaluable for understanding how the reaction proceeds and for predicting the products that will be formed. For instance, theoretical studies could be employed to model its participation in cross-coupling reactions or nucleophilic substitutions, shedding light on the preferred reaction pathways.
Conformational Analysis and Potential Energy Surfaces
Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis involves identifying the different possible spatial arrangements of the atoms and determining their relative energies. By constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, researchers can identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape can influence its reactivity and physical properties.
Advanced Synthetic Applications of 2 Bromo 4 2 Methylphenyl 1 Butene
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of a bromo substituent on the vinyl group and the presence of the o-tolyl moiety make 2-Bromo-4-(2-methylphenyl)-1-butene a valuable intermediate for creating intricate organic molecules. The carbon-bromine bond is a gateway for numerous transformations, primarily through cross-coupling reactions.
Detailed Research Findings: While direct studies on this compound are not extensively documented, its reactivity can be inferred from similar structures. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high selectivity.
For instance, the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science, often utilizes palladium-catalyzed cross-coupling between an arylboronic acid and an aryl halide. orgsyn.org In a similar vein, this compound could be coupled with various arylboronic acids to generate complex substituted stilbene-like structures. The o-tolyl group introduces specific steric and electronic properties that can influence the reaction's efficiency and the final product's conformation.
Furthermore, the bromoalkene group can be converted into other functional groups. wikipedia.org For example, it can undergo lithium-halogen exchange to form a vinyllithium (B1195746) reagent, which can then react with a wide range of electrophiles. This versatility allows for the introduction of diverse functionalities, making it a key precursor for multi-step synthetic campaigns. Its role as an intermediate is critical in building molecular complexity from simpler, readily available starting materials. chemicalbook.com
Application in Polymerization and Copolymerization Studies
The olefinic double bond in this compound allows it to act as a monomer in addition polymerization reactions. The presence of the bulky and functional bromo-substituted phenyl group provides a pathway to novel polymers with tailored properties.
Incorporation into Polyolefin Chains via Coordination Polymerization (e.g., Ziegler-Natta Polymerization of related phenyl-butenes)
Coordination polymerization, particularly using Ziegler-Natta (ZN) or metallocene catalysts, is a powerful method for producing stereoregular polymers from α-olefins. libretexts.orglibretexts.org The polymerization of 1-butene (B85601) using ZN catalysts is a well-established industrial process. researchgate.net Studies on the copolymerization of ethylene (B1197577) with 1-butene show that the incorporation of the comonomer significantly alters the properties of the resulting polymer. researchgate.netippi.ac.ir
While ZN catalysts are highly effective for simple α-olefins like propene and 1-butene, their activity can be sensitive to the monomer structure. libretexts.orgmdpi.com The polymerization of bulkier or functionalized olefins like 4-phenyl-1-butene (B1585249) has been explored, demonstrating that phenyl-substituted butenes can be incorporated into polymer chains. orgsyn.orgsigmaaldrich.com However, the presence of a halogen atom, like bromine in this compound, can pose a challenge for traditional ZN catalysts, as the Lewis acidic catalyst components may react with the lone pairs on the halogen.
Metallocene catalysts, known for their tolerance to a wider range of functional groups, offer a more promising route. mdpi.com These single-site catalysts can provide better control over polymer microstructure, including tacticity and comonomer distribution, when polymerizing functional monomers. mdpi.comfrontiersin.org The copolymerization of 4-methyl-1-pentene (B8377) with other olefins using metallocene catalysts has been successfully demonstrated, suggesting that the substituted butene structure of the target compound is viable for such polymerizations. mdpi.com
Strategies for Functional Polymer Synthesis
The synthesis of functional polymers is a major goal in materials science, enabling the creation of materials with specific capabilities for applications in electronics, medicine, and catalysis. riken.jprsc.orgnih.gov The bromine atom in this compound serves as a latent functional group. If this monomer can be successfully polymerized, the resulting polymer chain will be decorated with pendant bromo-phenyl groups.
These bromine sites can be chemically modified after polymerization, a strategy known as post-polymerization modification. This approach is powerful because it allows for the introduction of functionalities that might not be compatible with the polymerization conditions themselves. Potential transformations of the aryl bromide include:
Cross-coupling reactions: To attach other functional moieties.
Lithiation followed by quenching: To introduce a variety of other groups.
Conversion to phenols, anilines, or other functional groups: Through nucleophilic aromatic substitution or metal-catalyzed processes.
This strategy provides a pathway to a wide array of functional polymers from a single parent polymer, where the polymer backbone provides the mechanical and structural properties, and the modified side chains impart specific functions. rsc.org
Mechanistic Insights into Monomer Reactivity in Polymerization
The reactivity of a vinyl monomer in polymerization is governed by the electronic and steric nature of its substituents. rsc.orgyoutube.com For this compound, several factors would influence its polymerization behavior:
Steric Hindrance: The bulky 2-methylphenyl group, especially with the bromine atom at the 2-position of the vinyl group, presents significant steric hindrance around the double bond. This would likely decrease the rate of polymerization compared to simpler monomers like 1-butene. frontiersin.org
Electronic Effects: The vinyl bromide group is generally considered electron-withdrawing. Vinyl halides can be polymerized, but their reactivity differs from that of simple alkenes. wikipedia.org The electronic nature of the monomer influences its suitability for different polymerization mechanisms (e.g., radical, cationic, anionic, or coordination).
Catalyst Interaction: In coordination polymerization, the monomer must coordinate to the metal center before insertion into the growing polymer chain. libretexts.org The Lewis basicity of the bromine atom and the aromatic ring could lead to competitive binding to the catalyst's active site, potentially inhibiting or altering the polymerization process. DFT calculations on 1-butene polymerization show that even small changes in monomer structure can significantly impact reaction kinetics and regioselectivity. frontiersin.org The presence of 2,1-insertions, while rare in the main chain for 1-butene with metallocene catalysts, could be a factor depending on the specific catalytic system used. frontiersin.org
Development of Novel Functionalized Materials from this compound Derivatives
Derivatives of this compound, particularly its polymers, are precursors to a range of novel functionalized materials. The ability to precisely introduce functionality via the bromo-phenyl group opens up possibilities for materials with tailored properties.
For example, by replacing the bromine atom with appropriate functional groups, materials with specific optical or electronic properties could be developed for use in optoelectronics. rsc.org The incorporation of metal-ligating groups could lead to metallopolymers with catalytic or sensory applications. Furthermore, the inherent presence of bromine means that polymers derived from this monomer would exhibit enhanced flame retardancy, a desirable property in many commercial applications for polymers. wikipedia.org The modification of poly(1-butene) with functional side chains has been shown to influence crystalline structure and introduce new properties. nih.gov
Building Block for Heterocyclic Compounds
The structure of this compound is well-suited for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The proximity of the vinyl bromide to the aromatic ring and the flexible butene chain allows for the formation of various ring systems, which are ubiquitous in medicinal chemistry and natural products.
Potential cyclization strategies include:
Heck Reaction: Intramolecular palladium-catalyzed Heck reactions are a powerful tool for forming rings. Depending on the reaction conditions, the vinyl bromide could react with a C-H bond on the adjacent aromatic ring to form a six-membered dihydro-naphthalene derivative.
Radical Cyclization: Treatment with a radical initiator could trigger a cyclization cascade. The initial radical could be formed at various positions, leading to different heterocyclic products.
Metal-Mediated Cyclizations: Using reagents like n-butyllithium could initiate a cyclization via a vinyllithium intermediate, which could then attack the aromatic ring or a functional group attached to it.
These synthetic routes would transform the linear alkene into more rigid, complex polycyclic structures, demonstrating its utility as a versatile building block for diverse chemical scaffolds.
Design and Synthesis of Ligands for Catalysis
The strategic design and synthesis of ligands are central to the advancement of homogeneous catalysis. Ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. The compound this compound, with its versatile chemical functionalities—a vinyl bromide and a substituted aryl group—presents a unique scaffold for the development of novel ligands. Although specific literature on the direct use of this compound in ligand synthesis is not extensively documented, its structure allows for the application of well-established synthetic methodologies to create new ligands with potential applications in catalysis.
One of the most direct and widely utilized methods for the synthesis of phosphine (B1218219) ligands involves the reaction of an organometallic species with a halophosphine. For this compound, this can be envisioned through the formation of a Grignard reagent followed by quenching with an electrophilic phosphorus source, such as chlorodiphenylphosphine. This synthetic approach would yield a novel tertiary phosphine ligand, incorporating the unique structural features of the starting material.
The proposed synthetic pathway commences with the reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent. The successful formation of this organometallic intermediate is a critical step, leveraging the reactivity of the vinyl bromide. Subsequently, the in situ generated Grignard reagent is treated with chlorodiphenylphosphine. This nucleophilic substitution reaction at the phosphorus center results in the formation of a new phosphorus-carbon bond, affording the desired phosphine ligand, (4-(2-methylphenyl)-1-buten-2-yl)diphenylphosphine.
The reaction scheme is depicted below:
Scheme 1: Proposed Synthesis of (4-(2-methylphenyl)-1-buten-2-yl)diphenylphosphine
Image is a hypothetical representation.The resulting ligand, (4-(2-methylphenyl)-1-buten-2-yl)diphenylphosphine, possesses several structural features that could be advantageous in catalysis. The presence of the bulky diphenylphosphino group can influence the coordination environment of a metal center, promoting specific catalytic pathways. Furthermore, the 2-methylphenyl substituent introduces steric bulk that can create a well-defined chiral pocket around the metal, potentially leading to high enantioselectivity in asymmetric catalysis. The butene backbone provides conformational flexibility, which can be crucial for the catalytic cycle.
Detailed research findings on the catalytic applications of this specific ligand are not yet available. However, based on the known reactivity of similar phosphine ligands, it is anticipated that it could be effective in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. nih.gov The electronic properties of the ligand, influenced by both the alkyl and aryl substituents on the phosphorus atom, would play a significant role in the oxidative addition and reductive elimination steps of these catalytic cycles.
To further explore the potential of this ligand scaffold, a library of derivatives could be synthesized by modifying the substituents on the phosphorus atom or the aryl ring. For instance, replacing the phenyl groups on the phosphorus with more electron-donating or electron-withdrawing groups would allow for the fine-tuning of the ligand's electronic properties.
The following table outlines the key reactants and the proposed product in this synthetic design.
| Compound Name | Structure | Role in Synthesis |
| This compound | C₁₁H₁₃Br | Starting Material |
| Magnesium | Mg | Reagent for Grignard formation |
| Tetrahydrofuran (THF) | C₄H₈O | Solvent |
| Chlorodiphenylphosphine | C₁₂H₁₀ClP | Electrophilic phosphorus source |
| (4-(2-methylphenyl)-1-buten-2-yl)diphenylphosphine | C₂₃H₂₃P | Proposed Ligand Product |
The isolation and characterization of the synthesized ligand would be carried out using standard techniques such as nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H NMR), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity. Subsequent coordination to various transition metals would pave the way for investigating its catalytic efficacy in a range of organic transformations.
Future Research Directions and Unexplored Avenues for 2 Bromo 4 2 Methylphenyl 1 Butene
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Transformation
The development of efficient and selective methods for both the synthesis and subsequent transformation of 2-Bromo-4-(2-methylphenyl)-1-butene is a primary area for future research. While classical methods for creating vinylic bromides exist, they may suffer from limitations in yield, selectivity, or substrate scope. Future work could focus on palladium, copper, or nickel-catalyzed cross-coupling reactions, which are workhorses of modern organic synthesis.
Research in this area could explore:
Heck and Suzuki-Miyaura Couplings: Investigating the reactivity of the vinylic bromide moiety in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This would enable the synthesis of a wide array of complex styrene (B11656) derivatives.
Sonogashira Coupling: Utilizing the bromide to introduce alkyne functionalities, creating enyne structures that are valuable precursors for more complex molecular scaffolds.
Buchwald-Hartwig Amination: Developing catalytic systems to form carbon-nitrogen bonds, providing access to novel enamines and their derivatives, which are important in medicinal chemistry.
The goal would be to develop robust catalytic systems that are tolerant of the other functional groups in the molecule and provide high yields and selectivity.
Investigation of Asymmetric Synthesis Routes and Chiral Derivatization
The butene backbone of this compound contains a prochiral center. The development of methods for asymmetric synthesis would be a significant advancement, as the ability to produce enantiomerically pure compounds is critical in fields like pharmacology. chiralpedia.com Future research could investigate several strategies:
Chiral Catalysts: Employing chiral transition metal catalysts or organocatalysts to control the stereochemistry during the synthesis of the molecule or its derivatives. uvic.ca This could involve asymmetric hydrogenation or other addition reactions to the double bond under chiral influence.
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal. uvic.ca
Kinetic Resolution: Using a chiral catalyst or reagent to selectively react with one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched.
Success in this area would provide access to chiral building blocks that could be used to construct complex, biologically active molecules.
Integration with Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch flask, offers numerous advantages such as improved safety, better heat and mass transfer, and easier scalability. sioc-journal.cnamt.uk Applying this technology to the synthesis and transformation of halogenated compounds like this compound is a promising research direction. vapourtec.comrsc.org
Future studies could focus on:
Automated Synthesis Platforms: Developing automated flow systems that can rapidly screen reaction conditions (e.g., catalyst, solvent, temperature, and residence time) to optimize the synthesis of the target compound. eurekalert.org
Multi-step Flow Synthesis: Integrating several reaction steps into a continuous sequence without isolating intermediates. researchgate.net For example, the synthesis of the bromo-butene could be directly followed by a cross-coupling reaction in a single, continuous flow process.
Safer Handling of Hazardous Reagents: Halogenation reactions can be highly exothermic and may use toxic reagents. Flow reactors, with their small reaction volumes and superior temperature control, can mitigate these risks, making the processes safer and more efficient. vapourtec.com
The integration of automation and flow chemistry could accelerate the discovery of new derivatives and enable their production on a larger, more industrial scale. sioc-journal.cn
Advanced Mechanistic Studies and Reaction Optimization
A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research could employ a combination of experimental and computational techniques to elucidate the pathways of its formation and subsequent reactions.
Key areas for investigation include:
Kinetic Studies: Performing kinetic experiments to determine reaction rates, orders, and activation energies for key synthetic steps. This data is invaluable for understanding the factors that control reactivity.
In Situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.
Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
These detailed mechanistic insights would enable chemists to rationally design better catalysts and reaction conditions, leading to higher yields, improved selectivity, and fewer side products.
Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. grnjournal.usacs.org For this compound, computational methods could be used to guide and accelerate experimental work.
Future computational research could involve:
Predicting Reaction Pathways: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model potential reaction pathways and calculate the energies of transition states and intermediates. rsc.org This can help predict the feasibility of a proposed reaction before it is attempted in the lab.
Virtual Screening of Derivatives: Creating a virtual library of potential derivatives of this compound and computationally screening them for desired properties, such as potential biological activity or specific reactivity.
Catalyst Design: Modeling the interaction between the substrate and various catalysts to understand the origins of catalytic activity and selectivity. This knowledge can then be used to design new, more effective catalysts for its transformation. rsc.org
By leveraging computational tools, researchers can prioritize the most promising synthetic targets and experimental conditions, saving significant time and resources. eurekalert.org
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Bromo-4-(2-methylphenyl)-1-butene, and what reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, bromination of 4-(2-methylphenyl)-1-butene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) in anhydrous CCl₄ can yield the target compound. Temperature control (60–80°C) and stoichiometric ratios of NBS are critical to minimizing di-brominated byproducts . Purification via column chromatography (hexane/ethyl acetate) ensures high purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include the vinyl proton resonance (δ 5.2–5.8 ppm, multiplet) and the aromatic protons (δ 6.8–7.4 ppm). The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm.
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=C (1640–1680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 238 (M⁺) with isotopic patterns confirming bromine presence .
Q. What stability considerations are necessary for storing and handling this compound?
- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C to prevent degradation via oxidation or hydrolysis. Avoid exposure to light, as UV radiation can initiate radical reactions at the C-Br bond. Use amber glassware and desiccants to mitigate moisture .
Advanced Research Questions
Q. How does the stereoelectronic environment of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine’s electronegativity polarizes the C-Br bond, making it susceptible to nucleophilic substitution (SN²) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) calculations reveal that the 2-methylphenyl group sterically hinders backside attack in SN², favoring oxidative addition with Pd(0) catalysts. Reaction optimization requires ligands like SPhos to enhance selectivity .
Q. Can computational methods predict regioselectivity in electrophilic additions to the 1-butene moiety?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis identifies the HOMO localization on the terminal alkene carbon, directing electrophilic attack (e.g., H⁺ in acid-catalyzed hydration) to form the more stable carbocation intermediate. Ionization energy data (e.g., 9.55 eV for 1-butene) corroborates computational predictions of alkene stability .
Q. How does crystal packing, determined via X-ray diffraction, affect physical properties and reactivity?
- Methodological Answer : Single-crystal X-ray studies (using SHELX software) reveal intermolecular van der Waals interactions between bromine and adjacent methyl groups. This packing reduces solubility in non-polar solvents and stabilizes the crystalline lattice, impacting dissolution kinetics in reaction media. Twinning or disorder in crystals may necessitate high-resolution data (R < 0.05) for accurate refinement .
Q. What role does the 2-methylphenyl group play in directing functionalization reactions?
- Methodological Answer : The ortho-methyl group induces steric hindrance, blocking electrophilic substitution at the aromatic ring’s para position. This directs functionalization to the butene chain or the bromine site. Competitive experiments using isotopic labeling (e.g., D/H exchange) confirm regiochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
